
4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid is an organic compound that features a sulfonic acid group attached to a butane chain, which is further linked to a substituted aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 1,4-butane sultone.
Reaction: The 3-chloro-4-methylaniline undergoes a nucleophilic substitution reaction with 1,4-butane sultone under basic conditions to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, while the aniline ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloroanilino)butane-1-sulfonic acid
- 4-(4-Methylanilino)butane-1-sulfonic acid
- 4-(3-Bromo-4-methylanilino)butane-1-sulfonic acid
Uniqueness
4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid is unique due to the presence of both chloro and methyl substituents on the aniline ring, which can influence its reactivity and interaction with other molecules. This combination of substituents can enhance its specificity and potency in various applications compared to similar compounds.
Properties
CAS No. |
54960-69-9 |
|---|---|
Molecular Formula |
C11H16ClNO3S |
Molecular Weight |
277.77 g/mol |
IUPAC Name |
4-(3-chloro-4-methylanilino)butane-1-sulfonic acid |
InChI |
InChI=1S/C11H16ClNO3S/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-17(14,15)16/h4-5,8,13H,2-3,6-7H2,1H3,(H,14,15,16) |
InChI Key |
AXRJZWNSEAAOAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCCCS(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
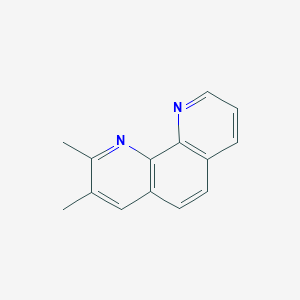

![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
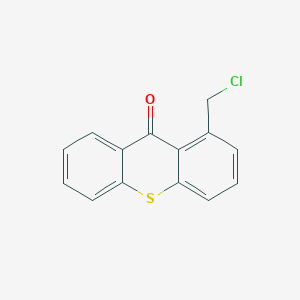
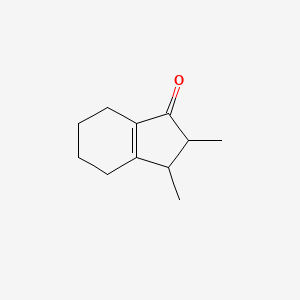
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
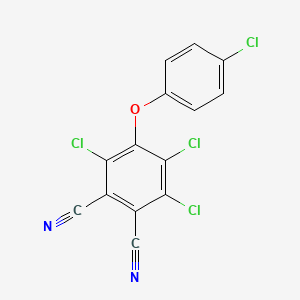
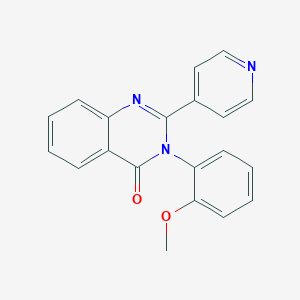
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)

![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
